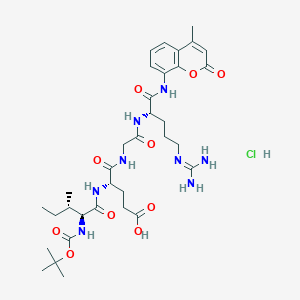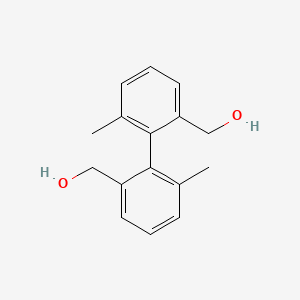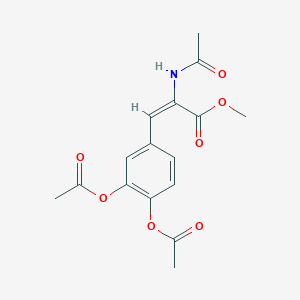
methyl (E)-2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoate is a synthetic organic compound that belongs to the class of cinnamic acid derivatives. This compound is characterized by its unique structure, which includes an acetamido group and diacetyloxyphenyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoate typically involves a multi-step process. One common method is the Heck reaction, which is a palladium-catalyzed coupling reaction between an aryl halide and an alkene. The starting materials for this synthesis include 3,4-diacetyloxybenzaldehyde and methyl acetamidoacrylate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, and a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl (E)-2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Methyl (E)-2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl (E)-2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The acetamido group and the aromatic ring play crucial roles in its binding to biological targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
Methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate: A structurally similar compound with methoxy groups instead of acetyloxy groups.
Methyl (E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate: Another related compound with a cyano group.
Uniqueness
Methyl (E)-2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoate is unique due to the presence of both acetamido and diacetyloxy groups, which confer distinct chemical and biological properties
特性
分子式 |
C16H17NO7 |
|---|---|
分子量 |
335.31 g/mol |
IUPAC名 |
methyl (E)-2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H17NO7/c1-9(18)17-13(16(21)22-4)7-12-5-6-14(23-10(2)19)15(8-12)24-11(3)20/h5-8H,1-4H3,(H,17,18)/b13-7+ |
InChIキー |
VBOWSRTYMGLZOV-NTUHNPAUSA-N |
異性体SMILES |
CC(=O)N/C(=C/C1=CC(=C(C=C1)OC(=O)C)OC(=O)C)/C(=O)OC |
正規SMILES |
CC(=O)NC(=CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


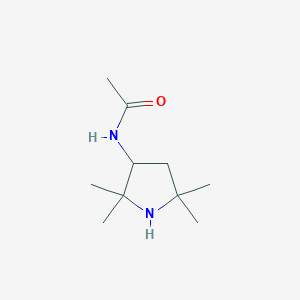
![5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo-](/img/structure/B13818103.png)
![N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide](/img/structure/B13818104.png)

![(2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13818116.png)
![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol](/img/structure/B13818125.png)
![Methyl 2-hydroxy-3-(4-methoxyphenyl)-3-[(2-nitrophenyl)sulfanyl]propanoate](/img/structure/B13818130.png)

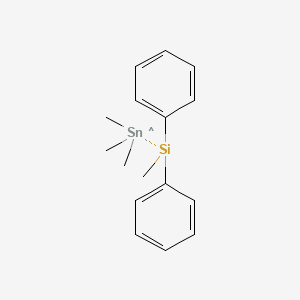
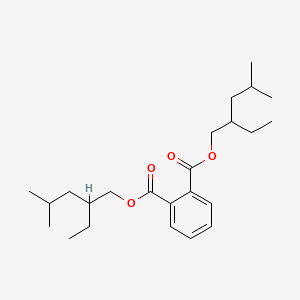
![2,2-Bis[(cyclopent-1-en-1-yl)oxy]ethyl prop-2-enoate](/img/structure/B13818144.png)
